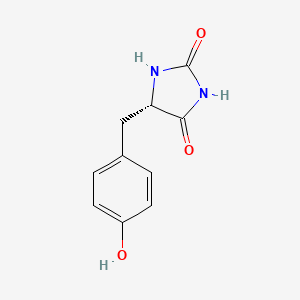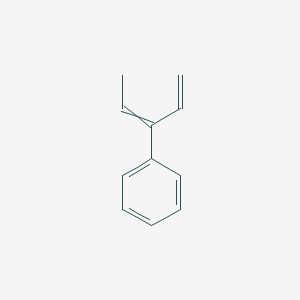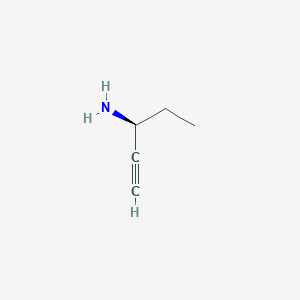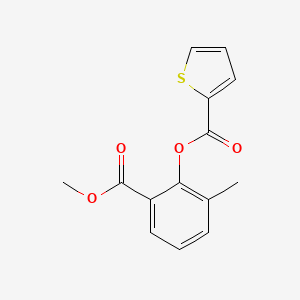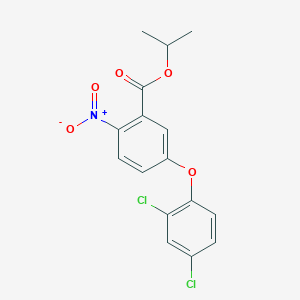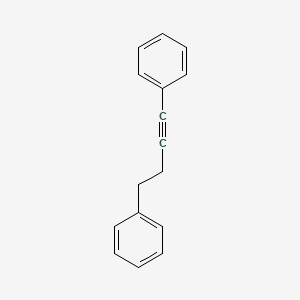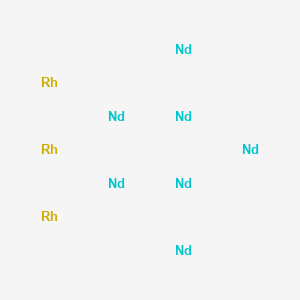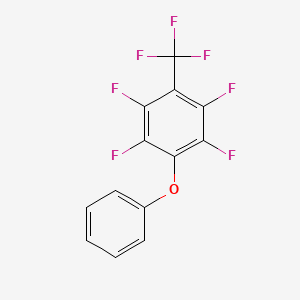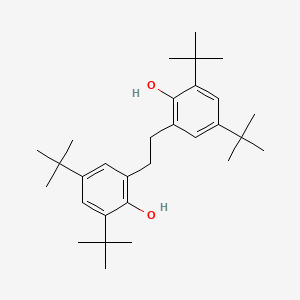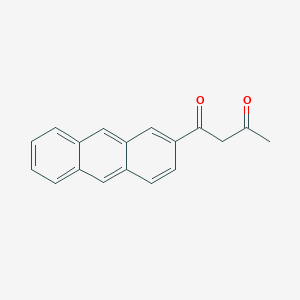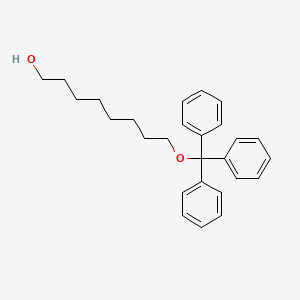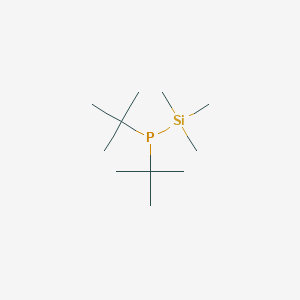
Di-t-butyl(trimethylsilyl)phosphin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-t-butyl(trimethylsilyl)phosphin is a tertiary phosphine compound characterized by the presence of bulky tert-butyl and trimethylsilyl groups attached to a phosphorus atom. This compound is of significant interest in organophosphorus chemistry due to its unique steric and electronic properties, which make it a valuable ligand in various catalytic processes.
准备方法
Synthetic Routes and Reaction Conditions
Di-t-butyl(trimethylsilyl)phosphin can be synthesized through the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with tert-butylmagnesium chloride and trimethylsilyl chloride under controlled conditions yields this compound . The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
Di-t-butyl(trimethylsilyl)phosphin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom attacks electrophilic centers.
Coordination: As a ligand, it can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and alkyl halides for substitution reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products are valuable intermediates in organic synthesis and catalysis.
科学研究应用
Di-t-butyl(trimethylsilyl)phosphin has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is employed in the synthesis of fine chemicals and materials, including polymers and pharmaceuticals.
作用机制
The mechanism by which di-t-butyl(trimethylsilyl)phosphin exerts its effects primarily involves its role as a ligand. The bulky tert-butyl and trimethylsilyl groups create a steric environment that influences the reactivity and selectivity of the metal center in catalytic processes. The phosphorus atom acts as a nucleophile, coordinating with metal centers and facilitating various catalytic cycles.
相似化合物的比较
Similar Compounds
Tri-tert-butylphosphine: Similar in structure but lacks the trimethylsilyl group.
Di-tert-butylphosphine: Contains two tert-butyl groups but no trimethylsilyl group.
Trimethylsilylphosphine: Contains a trimethylsilyl group but lacks the bulky tert-butyl groups.
Uniqueness
Di-t-butyl(trimethylsilyl)phosphin is unique due to the combination of both tert-butyl and trimethylsilyl groups, which provide a distinct steric and electronic environment. This uniqueness enhances its performance as a ligand in catalytic processes, offering improved selectivity and reactivity compared to similar compounds.
属性
CAS 编号 |
42491-34-9 |
|---|---|
分子式 |
C11H27PSi |
分子量 |
218.39 g/mol |
IUPAC 名称 |
ditert-butyl(trimethylsilyl)phosphane |
InChI |
InChI=1S/C11H27PSi/c1-10(2,3)12(11(4,5)6)13(7,8)9/h1-9H3 |
InChI 键 |
YRTUSXQDCPTEKJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P(C(C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


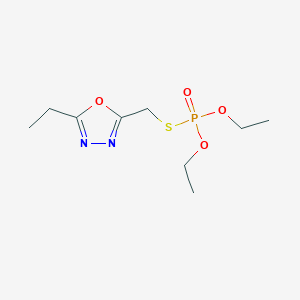
![Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-](/img/structure/B14672397.png)
